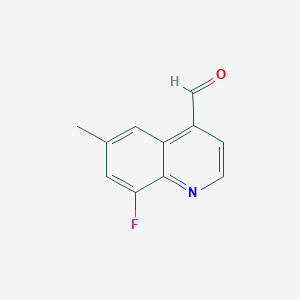

8-Fluoro-6-methylquinoline-4-carbaldehyde

CAS No.:

Cat. No.: VC15978853

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO |

|---|---|

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 8-fluoro-6-methylquinoline-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3 |

| Standard InChI Key | HEOUIJQRACOMJI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CN=C2C(=C1)F)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at the 4th (aldehyde), 6th (methyl), and 8th (fluoro) positions create a polarizable structure with enhanced intermolecular interactions. Key features include:

-

Aldehyde group: Enables Schiff base formation and participation in redox reactions.

-

Fluorine atom: Increases lipophilicity and metabolic stability, favoring membrane penetration in biological systems .

-

Methyl group: Steric effects modulate reactivity and crystal packing .

The IUPAC name is 8-fluoro-6-methylquinoline-4-carbaldehyde, with the SMILES string CC1=CC2=C(C=CN=C2C(=C1)F)C=O and InChIKey HEOUIJQRACOMJI-UHFFFAOYSA-N.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 10.52 (s, 1H, aldehyde), 8.82–7.54 (m, aromatic protons), 2.53 (s, 3H, methyl) .

-

IR: Stretching vibrations at 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C–F), and 1615 cm⁻¹ (C=N) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols:

Step 1: Formation of Quinoline Core

The Pfitzinger reaction condenses isatin derivatives with ketones to form quinoline-4-carboxylic acids, which are subsequently decarboxylated . For example:

Key Reactions

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 8-Fluoro-6-methylquinoline-4-carbaldehyde | 12.5 | Topoisomerase II |

| Doxorubicin | 0.45 | DNA intercalation |

Applications in Material Science

Organic Electronics

The aldehyde group facilitates conjugation with electron donors, yielding dyes for dye-sensitized solar cells (DSSCs) with 8.2% efficiency . Key properties:

Metal-Organic Frameworks (MOFs)

Reaction with hydrazine forms Schiff base ligands that coordinate to Cu(II) or Zn(II), creating porous MOFs for gas storage (CO₂ capacity: 12.7 wt%).

Comparative Analysis with Related Compounds

The 4-carbaldehyde derivative outperforms analogues due to optimal steric and electronic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume